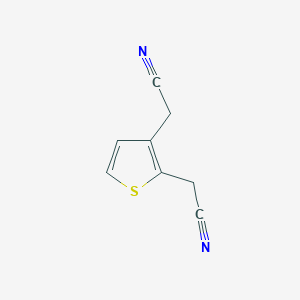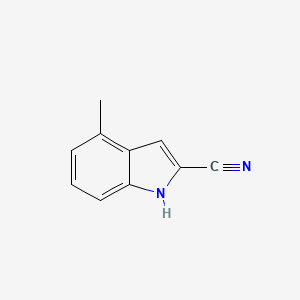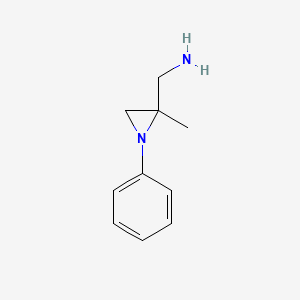
2,2'-(Thiophene-2,3-diyl)diacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Thiophene-2,3-diyl)diacetonitrile is an organic compound with the molecular formula C8H6N2S It features a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom, and two acetonitrile groups attached at the 2 and 3 positions of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Thiophene-2,3-diyl)diacetonitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between thiophene-2,3-dialdehyde and malononitrile in the presence of a base such as piperidine . The reaction conditions generally include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Thiophene-2,3-diyl)diacetonitrile are not well-documented, the Knoevenagel condensation reaction is scalable and can be adapted for industrial synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Thiophene-2,3-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile groups.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2,2’-(Thiophene-2,3-diyl)diamine.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
2,2’-(Thiophene-2,3-diyl)diacetonitrile has several applications in scientific research:
Organic Electronics: It is used in the synthesis of conjugated polymers and organic semiconductors.
Materials Science: The compound is a building block for covalent organic frameworks (COFs) and other advanced materials.
Photocatalysis: It is employed in the development of photocatalysts for water splitting and hydrogen production.
Mécanisme D'action
The mechanism of action of 2,2’-(Thiophene-2,3-diyl)diacetonitrile in its applications involves its ability to participate in π-conjugation and electron transfer processes. The thiophene ring provides a planar structure that facilitates π-π stacking interactions, enhancing charge mobility and electronic properties. The nitrile groups can act as electron-withdrawing groups, modulating the electronic properties of the compound and its derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Thiophene-3,4-diyl)diacetonitrile: Similar structure but with nitrile groups at different positions.
Dithieno[3,2-b2’,3’-d]thiophene (DTT): A fused thiophene system with enhanced electronic properties.
Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde: Another thiophene derivative used in organic electronics.
Uniqueness
2,2’-(Thiophene-2,3-diyl)diacetonitrile is unique due to its specific substitution pattern on the thiophene ring, which influences its electronic properties and reactivity. This makes it a valuable building block for designing materials with tailored electronic and optical properties.
Propriétés
Formule moléculaire |
C8H6N2S |
|---|---|
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
2-[2-(cyanomethyl)thiophen-3-yl]acetonitrile |
InChI |
InChI=1S/C8H6N2S/c9-4-1-7-3-6-11-8(7)2-5-10/h3,6H,1-2H2 |
Clé InChI |
NHLQEUCLYUSNSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1CC#N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11920397.png)
![Methyl 1-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B11920398.png)

![2-Fluorobenzo[d]oxazol-4-amine](/img/structure/B11920400.png)

![3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11920409.png)
![2h-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine](/img/structure/B11920413.png)
![(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B11920422.png)

![2H-Pyrrolo[3,2-F]benzoxazole](/img/structure/B11920432.png)
![7-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11920444.png)

![6,7-Diazadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B11920448.png)

